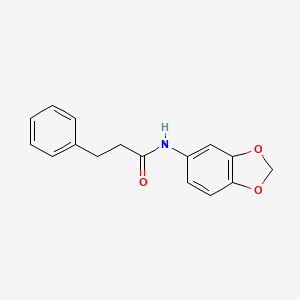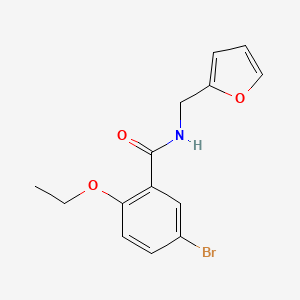
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide, also known as Befetupitant, is a chemical compound that belongs to the class of benzamides. It has been widely studied for its potential applications in the field of medicine, particularly in the treatment of various disorders.
Wirkmechanismus
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide exerts its effects by binding to and blocking the neurokinin-1 (NK1) receptor. The NK1 receptor is involved in the regulation of various physiological processes, including pain perception, inflammation, and mood. By blocking the NK1 receptor, 5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide reduces the activity of the substance P, a neuropeptide that is involved in the transmission of pain signals and the regulation of mood.
Biochemical and Physiological Effects:
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of substance P in the brain, which leads to a reduction in pain perception and an improvement in mood. 5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide has also been found to reduce the levels of cytokines, which are involved in the regulation of inflammation. Additionally, it has been found to increase the levels of dopamine and serotonin, which are neurotransmitters that play a role in the regulation of mood.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a high purity level. However, it also has some limitations. 5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide is highly soluble in organic solvents, which makes it difficult to dissolve in water. Additionally, it has a relatively short half-life, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide. One potential direction is the development of new formulations that improve its solubility in water. Another direction is the study of its long-term effects, particularly in the treatment of cancer. Additionally, the development of new drugs that target the NK1 receptor could lead to the discovery of more effective treatments for various disorders.
Conclusion:
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide is a promising chemical compound that has potential applications in various fields of medicine. Its antiemetic, anxiolytic, and antitumor properties make it a promising candidate for the treatment of various disorders. However, further research is needed to fully understand its mechanism of action and long-term effects.
Synthesemethoden
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-ethoxybenzoyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The resulting product is then treated with bromine to obtain 5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide. Another method involves the reaction of 2-ethoxybenzoic acid with 2-furylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Wissenschaftliche Forschungsanwendungen
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide has been extensively studied for its potential applications in various fields of medicine. It has been found to have antiemetic properties, which makes it useful in the treatment of nausea and vomiting associated with chemotherapy and other medical procedures. 5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide has also been studied for its potential use in the treatment of anxiety and depression. Additionally, it has been found to have antitumor properties, which makes it a promising candidate for the treatment of cancer.
Eigenschaften
IUPAC Name |
5-bromo-2-ethoxy-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-2-18-13-6-5-10(15)8-12(13)14(17)16-9-11-4-3-7-19-11/h3-8H,2,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVHUPVWORWLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-ethoxy-N-(furan-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

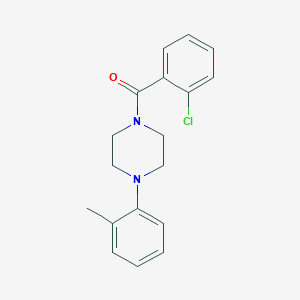
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)

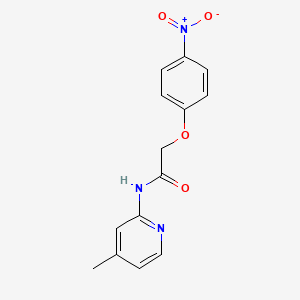
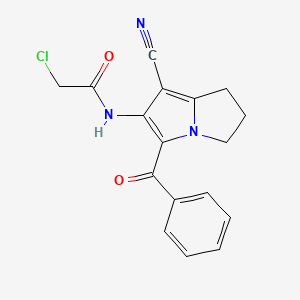
![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)

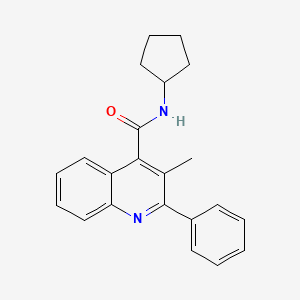
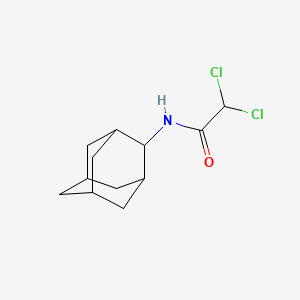
![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)
